molecular formula C10H10O4 B589173 Meconin-d3 CAS No. 29809-15-2

Meconin-d3

Cat. No.: B589173
CAS No.: 29809-15-2
M. Wt: 197.20 g/mol
InChI Key: ORFFGRQMMWVHIB-BMSJAHLVSA-N
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Description

Meconin-d3 is a deuterium-labeled derivative of Meconine, an endogenous metabolite. The compound contains three deuterium atoms, which replace three hydrogen atoms in the Meconine molecule. This labeling is often used in scientific research to study metabolic pathways and pharmacokinetics due to the stability and traceability of deuterium .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Meconin-d3 typically involves the chemical synthesis of Meconine followed by the introduction of deuterium atoms. The process begins with the synthesis of Meconine, which is then reacted with a deuterium-containing reagent under specific conditions to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to achieve the desired level of deuterium incorporation. The final product is then purified and characterized to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Meconin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Meconin-d3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Meconin-d3 involves its role as a tracer in metabolic studies. By replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of Meconine in biological systems. This helps in understanding the metabolic pathways and identifying potential molecular targets and pathways involved in the metabolism of Meconine .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolism of Meconine and related compounds .

Properties

IUPAC Name

6-methoxy-7-(trideuteriomethoxy)-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFFGRQMMWVHIB-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(COC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC2=C1C(=O)OC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857950
Record name 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29809-15-2
Record name 6-Methoxy-7-[(~2~H_3_)methyloxy]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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